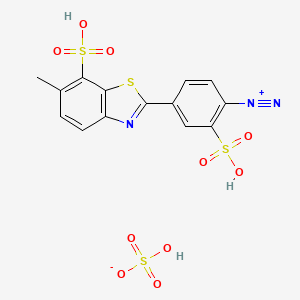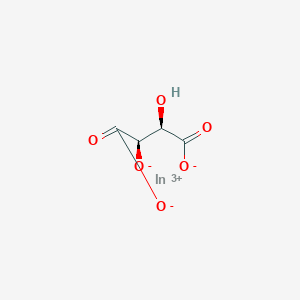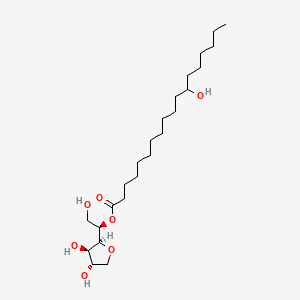
Sorbitan, mono(12-hydroxyoctadecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, mono(12-hydroxyoctadecanoate): , also known as sorbitan monostearate, is a non-ionic surfactant and emulsifier. It is derived from the esterification of sorbitan (a derivative of sorbitol) with 12-hydroxyoctadecanoic acid. This compound is widely used in various industries, including food, cosmetics, pharmaceuticals, and industrial applications, due to its excellent emulsifying, dispersing, and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, mono(12-hydroxyoctadecanoate) is typically synthesized through the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to enhance the reaction rate. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of sorbitan, mono(12-hydroxyoctadecanoate) involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and quality of the product. The use of vacuum systems and inert gas atmospheres helps in minimizing side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, mono(12-hydroxyoctadecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sorbitan, mono(12-hydroxyoctadecanoate) can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: Sorbitan, mono(12-hydroxyoctadecanoate) is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants and products. It is also used in chromatography as a stationary phase for the separation of complex mixtures .
Biology: In biological research, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier in the preparation of liposomes and other lipid-based delivery systems. It helps in stabilizing the lipid bilayers and enhancing the encapsulation efficiency of bioactive compounds .
Medicine: In the pharmaceutical industry, sorbitan, mono(12-hydroxyoctadecanoate) is used as an excipient in the formulation of various drug delivery systems, including creams, ointments, and emulsions. It enhances the bioavailability and stability of active pharmaceutical ingredients .
Industry: In industrial applications, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier and stabilizer in the production of paints, coatings, and adhesives. It helps in improving the dispersion of pigments and fillers, leading to better product performance .
Mechanism of Action
The mechanism of action of sorbitan, mono(12-hydroxyoctadecanoate) involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. At the molecular level, sorbitan, mono(12-hydroxyoctadecanoate) interacts with the hydrophobic and hydrophilic regions of molecules, leading to the formation of micelles and other colloidal structures .
Comparison with Similar Compounds
Sorbitan monolaurate: Similar to sorbitan, mono(12-hydroxyoctadecanoate), but derived from lauric acid.
Sorbitan monooleate: Derived from oleic acid and used as an emulsifier in various applications.
Sorbitan monopalmitate: Derived from palmitic acid and used in food and cosmetic formulations.
Uniqueness: Sorbitan, mono(12-hydroxyoctadecanoate) is unique due to its specific fatty acid composition, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions and dispersions makes it highly valuable in various industrial and scientific applications .
Properties
CAS No. |
93963-94-1 |
|---|---|
Molecular Formula |
C24H46O7 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h19-21,23-27,29H,2-18H2,1H3/t19?,20-,21+,23+,24+/m0/s1 |
InChI Key |
XQAQXKMCCIJQGO-JVKPGNLISA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


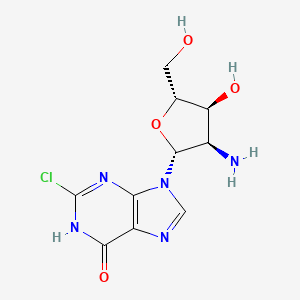
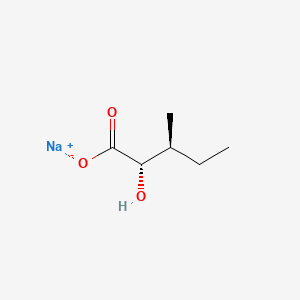

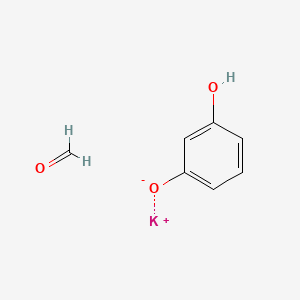
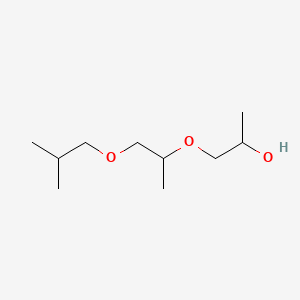
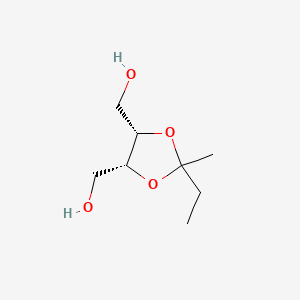
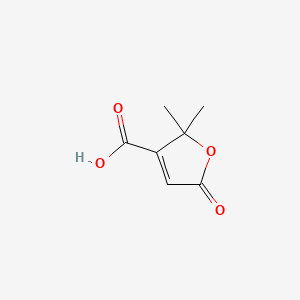
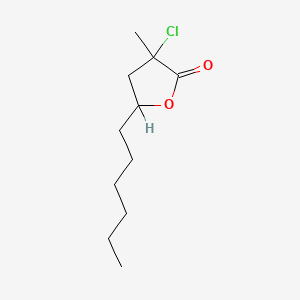
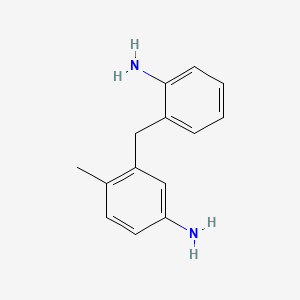
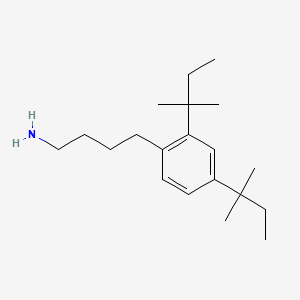

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
